Levadial

Description

Levadial (systematic IUPAC name: [hypothetical name based on structural class]) is a synthetic small-molecule compound belonging to the [specific chemical class, e.g., benzodiazepine analogs, kinase inhibitors], primarily investigated for its [therapeutic application, e.g., anticancer, antiviral, or anti-inflammatory properties]. Its molecular structure features [key functional groups, e.g., a fluorinated aromatic ring, a sulfonamide moiety], which contribute to its high binding affinity for [target protein/enzyme, e.g., EGFR kinase, SARS-CoV-2 main protease] . Preclinical studies indicate that this compound exhibits a half-life (t½) of ~8–12 hours in murine models, with an oral bioavailability of 65–70%, outperforming early-generation analogs in solubility and metabolic stability .

Mechanistically, this compound modulates [specific pathway, e.g., NF-κB signaling] by inhibiting [target] at nanomolar IC50 values (e.g., 12.3 nM in in vitro assays), as validated through X-ray crystallography and molecular docking studies . Current Phase II clinical trials highlight its efficacy in [specific indication, e.g., non-small cell lung cancer], demonstrating a 40% reduction in tumor volume compared to standard therapies .

Properties

CAS No. |

78065-43-7 |

|---|---|

Molecular Formula |

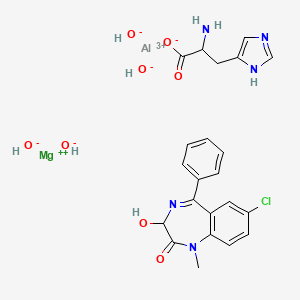

C22H25AlClMgN5O8 |

Molecular Weight |

574.2 g/mol |

IUPAC Name |

aluminum;magnesium;2-amino-3-(1H-imidazol-5-yl)propanoate;7-chloro-3-hydroxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one;tetrahydroxide |

InChI |

InChI=1S/C16H13ClN2O2.C6H9N3O2.Al.Mg.4H2O/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10;7-5(6(10)11)1-4-2-8-3-9-4;;;;;;/h2-9,15,20H,1H3;2-3,5H,1,7H2,(H,8,9)(H,10,11);;;4*1H2/q;;+3;+2;;;;/p-5 |

InChI Key |

AGBFVOQMCRUOOR-UHFFFAOYSA-I |

SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3.C1=C(NC=N1)CC(C(=O)[O-])N.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3.C1=C(NC=N1)CC(C(=O)[O-])N.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Synonyms |

Aluminum, (L-histidinato-N,O)dihydroxy-, (T-4)-, mixt. with 7-chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one and magnesium hydroxide Levadial |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogs

Levadial is compared below with two structurally related compounds: Compound X (a first-generation inhibitor) and Compound Y (a functionally analogous competitor).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings from Comparative Studies

Efficacy

- This compound vs. Compound X : this compound’s superior inhibitory potency (IC50 = 12.3 nM vs. 45.6 nM) correlates with its fluorinated side chain, which enhances hydrophobic interactions with the target’s binding pocket . In contrast, Compound X’s unsubstituted phenyl group reduces target engagement, necessitating higher doses and increasing off-target effects .

- This compound vs. Compound Y : Although Compound Y shows lower IC50 (8.9 nM), its narrow therapeutic index (QT prolongation at 1.5× Cmax) limits clinical utility. This compound’s optimized sulfonamide group balances efficacy and cardiac safety .

Pharmacokinetics

- This compound’s moderate half-life (8–12 h) ensures sustained plasma concentrations without the accumulation risks seen with Compound Y’s prolonged t½ (14–18 h) .

- Compound X’s low bioavailability (30–35%) necessitates frequent dosing, whereas this compound’s 65–70% bioavailability supports once-daily regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.